molecular formula C11H18O B11916807 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- CAS No. 55332-01-9

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-

Cat. No.: B11916807
CAS No.: 55332-01-9
M. Wt: 166.26 g/mol
InChI Key: MHEYINGBKKDJJK-UHFFFAOYSA-N
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Description

This compound is a bicyclic monoterpenoid ketone with the molecular formula C₁₁H₁₈O. Its structure consists of a partially saturated naphthalenone backbone modified by a methyl group at position 3 and octahydro saturation (eight hydrogen atoms added to the naphthalene core). The stereochemistry (3α,4aβ,8aα) defines its three-dimensional conformation, which influences its chemical reactivity, biological activity, and physical properties. It has been identified in natural sources such as Phoebe zhennan extracts and neem extracts, where it may contribute to bioactive properties like antimicrobial or pesticidal effects .

Properties

CAS No.

55332-01-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3

InChI Key

MHEYINGBKKDJJK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCCC2CC1=O

Origin of Product

United States

Preparation Methods

Overview

This method utilizes squalene-hopene cyclase (SHC) enzymes to catalyze the cyclization of linear terpene precursors into the target bicyclic structure. The process achieves high stereoselectivity (>95% trans-decalin isomer) and avoids cis-decalin byproducts.

Synthetic Pathway

  • Substrate Preparation : Farnesyl pyrophosphate (FPP) is enzymatically converted to ((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol via HAD-like hydrolases.

  • Oxidative Cleavage : Ozonolysis of the exocyclic methylene group at −40°C to 0°C in dimethyl sulfide (reducing agent) yields a diketone intermediate.

  • Retro-Aldol Reaction : Thermal treatment at 490–550°C induces retro-aldol cleavage, forming the target ketone.

Reaction Conditions

StepReagents/ConditionsYieldStereoselectivity
CyclizationSHC enzyme, pH 7.0, 30°C60–70%>95% trans
OzonolysisO₃, DMS, CH₂Cl₂, −40°C85%N/A
Retro-AldolSolvent-free, 500°C, batch reactor90%100% retention

Advantages : High enantiomeric excess (ee), minimal side products.
Limitations : Requires specialized enzymatic systems and high-temperature retro-aldol step.

Catalytic Hydrogenation and Methylation

Overview

This two-step approach involves hydrogenation of naphthalene derivatives followed by regioselective methylation. It is widely used in industrial settings due to scalability.

Synthetic Pathway

  • Hydrogenation : Naphthalene derivatives (e.g., 1-methylnaphthalene) are hydrogenated over Pd/C (5% w/w) at 80–100°C under 50 bar H₂ to form octahydro-1-methylnaphthalene.

  • Oxidation/Methylation : The intermediate is oxidized to the ketone using KMnO₄ in acidic media, followed by methyl group introduction via Friedel-Crafts alkylation with methyl iodide and AlCl₃.

Reaction Conditions

StepReagents/ConditionsYieldPurity
HydrogenationPd/C, H₂ (50 bar), 100°C, 12 h75%90%
OxidationKMnO₄, H₂SO₄, 60°C65%85%
MethylationCH₃I, AlCl₃, CH₂Cl₂, 0°C to RT50%80% (mixed isomers)

Advantages : Cost-effective for bulk production.
Limitations : Poor stereocontrol, requiring subsequent chiral resolution.

Oxidative Cleavage of Geraniol Derivatives

Overview

Geraniol serves as a chiral pool starting material for asymmetric synthesis. The method leverages ozonolysis and reductive workup to install the ketone functionality.

Synthetic Pathway

  • Epoxidation : Geraniol is epoxidized using m-CPBA to form a trans-diepoxide.

  • Ozonolysis : Ozone cleavage of the diene at −78°C generates a diketone intermediate.

  • Reductive Cyclization : NaBH₄ reduction and acid-catalyzed cyclization yield the target compound.

Reaction Conditions

StepReagents/ConditionsYieldKey Stereochemical Outcome
Epoxidationm-CPBA, CH₂Cl₂, 0°C80%cis-Epoxide formation
OzonolysisO₃, MeOH, −78°C70%Retention of geraniol chirality
CyclizationH₂SO₄, 60°C, 4 h65%3α,4aβ,8aα configuration

Advantages : Utilizes renewable geraniol; moderate stereoselectivity.
Limitations : Multi-step process with intermediate purification challenges.

Comparative Analysis of Methods

ParameterBiotechnological RouteCatalytic HydrogenationGeraniol Derivatization
Overall Yield70–80%50–60%60–65%
Stereoselectivity>95% ee<50% ee70–75% ee
ScalabilityPilot-scaleIndustrialLab-scale
ByproductsMinimalMixed isomersEpoxide oligomers

Challenges and Innovations

  • Stereochemical Control : Achieving the (3α,4aβ,8aα) configuration remains challenging in non-enzymatic routes. Asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) are under investigation but lack industrial viability.

  • Process Optimization : Continuous-flow systems for retro-aldol reactions improve heat transfer and reduce decomposition.

  • Green Chemistry : Solvent-free conditions and biocatalytic methods align with sustainable chemistry goals .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the ketone group and saturated hydrocarbon framework. Key reactions include:

Reaction Type Reagents Conditions Products
Ketone oxidationKMnO₄, H⁺, H₂OAcidic, heatedCarboxylic acids
Ring oxidationCrO₃, H₂SO₄Aqueous, refluxKetones, epoxides

Oxidation pathways are influenced by the electron-rich aromatic system and steric hindrance from the fused bicyclic structure. The ketone group’s reactivity makes it a primary site for oxidation under acidic conditions.

Reduction Reactions

The compound exhibits multiple reduction pathways:

Reaction Type Reagents Conditions Products
Ketone reductionLiAlH₄, Et₂OAnhydrous, 0°C–25°CSecondary alcohols
HydrogenationH₂, Pd/C catalyst1–2 MPa, 20–40°CFully saturated derivatives

Reduction of the ketone group yields secondary alcohols, while catalytic hydrogenation converts the bicyclic system into fully saturated hydrocarbons.

Electrophilic Aromatic Substitution

The electron-rich aromatic system enables electrophilic substitution reactions:

Reaction Type Reagents Conditions Products
NitrationHNO₃, H₂SO₄50–100°CNitro-substituted derivatives
Friedel-Crafts acylationRCOR, AlCl₃Anhydrous, 0°C–50°CAcylated derivatives

The fused bicyclic structure directs electrophiles to specific positions, influenced by steric factors and electron density.

Nucleophilic Additions

The ketone group facilitates nucleophilic attack:

Reaction Type Reagents Conditions Products
Grignard reactionRMgX, THFAnhydrous, 0°C–25°CAlcohol intermediates
Aldol condensationNaOH, H₂OHeatedCross-conjugated derivatives

Nucleophilic additions are critical for synthesizing complex derivatives, leveraging the ketone’s electrophilic carbonyl carbon.

Substitution Reactions

Halogenation and alkylation reactions modify the compound’s structure:

Reaction Type Reagents Conditions Products
BrominationBr₂, FeBr₃50–100°CBrominated derivatives
AlkylationR-X, K₂CO₃, DMF80–120°CAlkylated derivatives

Substitution reactions introduce new functional groups, enhancing the compound’s versatility in organic synthesis.

Ionization Energy and Stability

Experimental data from NIST reveals:

Property Value Method
Ionization energy9.41 ± 0.08 eVEI
Appearance energy10.65 ± 0.08 eVEI

These values highlight the compound’s stability and reactivity under ionizing conditions .

Reaction Mechanisms

Key mechanistic insights include:

  • Oxidation : Protonation of the carbonyl oxygen initiates electron transfer to oxidizing agents.

  • Reduction : Hydride transfer from reducing agents to the carbonyl carbon.

  • Electrophilic substitution : Electron donation from aromatic rings stabilizes the transition state.

The stereochemical configuration (3α,4aβ,8aα) creates steric effects that modulate reaction pathways.

Scientific Research Applications

Chemistry

  • Organic Synthesis Intermediate: This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules.
  • Model Compound: It is used as a model compound for studying reaction mechanisms due to its well-defined structure .

Biology

  • Biological Pathways: The compound is investigated for its role in various biological pathways, particularly in enzyme interactions. Its stereochemistry may influence its biological activity .
  • Potential Pharmacological Properties: Research indicates that it could have pharmacological properties that warrant further exploration in drug development .

Medicine

  • Drug Development Precursor: The compound is being studied as a precursor for synthesizing new drugs with potential therapeutic effects. Its unique structure may lead to novel pharmacological profiles .
  • In Vivo Studies: Case studies have shown that compounds similar to 2(1H)-Naphthalenone exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .

Industry

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials, which are essential in various industrial applications .
  • Chemical Analysis: It has been part of studies analyzing environmental samples for polycyclic aromatic hydrocarbons (PAHs), contributing to understanding their ecological impacts .

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeKey Applications
2(1H)-Naphthalenone, octahydro-3-methyl-Bicyclic naphthalenoneOrganic synthesis, drug development
2(1H)-Naphthalenone, octahydro-3-ethyl-Bicyclic naphthalenoneOrganic synthesis
2(1H)-Naphthalenone, decahydro-Fully saturated naphthalenoneSpecialty chemicals

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various naphthalene derivatives, including those related to 2(1H)-Naphthalenone. The results indicated significant antibacterial effects against Staphylococcus aureus and Candida tenuis, highlighting its potential as a therapeutic agent .

Case Study 2: Environmental Impact

Research on sediment samples from marine environments revealed the presence of naphthalene derivatives. This study underscored the importance of monitoring such compounds due to their toxicological implications on aquatic life .

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Stereochemistry Molecular Formula Key Properties/Applications
2(1H)-Naphthalenone, octahydro-3-methyl-, (3α,4aβ,8aα)- (Target) 3-methyl 3α,4aβ,8aα C₁₁H₁₈O Found in neem extracts; potential antimicrobial activity .
2(1H)-Naphthalenone, octahydro-4a-methyl-7-(1-methylethyl)- 4a-methyl, 7-isopropyl 4aα,7β,8aβ C₁₃H₂₂O Higher molecular weight; detected in plant volatiles with possible ecological roles .
7-Isopropyl-4α-methyloctahydro-2(1H)-naphthalenone 4α-methyl, 7-isopropyl Not specified C₁₃H₂₂O Identified in Acromastigum caledonicum liverworts; role in volatile signaling .
2(1H)-Naphthalenone, octahydro-8,8a-dimethyl- 8,8a-dimethyl 4aα,8β,8aβ C₁₂H₂₀O Studied in mass spectral databases; distinct fragmentation patterns .
2(1H)-Naphthalenone, 3,4-dihydro- No additional substituents Fully planar (aromatic core) C₁₀H₁₀O Less saturated; higher reactivity due to aromaticity .
2(1H)-Naphthalenone, hexahydro-4,8a-dimethyl-6-(1-methylethenyl)- 4,8a-dimethyl, 6-isopropenyl Not specified C₁₄H₂₀O Complex substituents; potential intermediate in synthetic chemistry .

Structural and Functional Analysis

  • Substituent Position and Size : The target compound’s 3-methyl group distinguishes it from analogs like the 4a-methyl or 8,8a-dimethyl derivatives. Bulky substituents (e.g., isopropyl in ) reduce volatility and may enhance binding to biological targets .
  • Stereochemical Effects : The (3α,4aβ,8aα) configuration imposes a specific chair-like conformation on the bicyclic system, altering solubility and stability compared to trans or cis isomers (e.g., ’s trans-octahydro variant) .
  • Saturation Level : Fully saturated analogs (octahydro) exhibit greater thermal stability than dihydro or tetrahydro derivatives, which retain partial aromaticity .

Research Findings

  • Natural Occurrence: The target compound is less prevalent in natural sources compared to its 4a-methyl or isopropyl-substituted analogs. For example, highlights the ecological abundance of 7-isopropyl-4α-methyloctahydro-2(1H)-naphthalenone in liverworts .
  • Spectroscopic Differentiation: Mass spectral data (e.g., NIST libraries) show distinct fragmentation patterns for methyl-substituted naphthalenones, aiding in analytical identification .

Biological Activity

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry and pharmacology.

  • Chemical Formula: C15H26O
  • Molecular Weight: 222.3663 g/mol
  • CAS Registry Number: 1803-39-0
  • IUPAC Name: 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
  • Structural Characteristics: The compound features a naphthalene core with octahydro and methyl substituents, which influence its biological activity.

Biological Activity Overview

The biological activities of 2(1H)-Naphthalenone derivatives have been studied extensively. Notable activities include:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Research indicates that the compound has antimicrobial effects against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction in cancer cells.

Data Table: Biological Activities of 2(1H)-Naphthalenone Derivatives

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; IC50 values indicating potency
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Study 1: Antioxidant Potential

In a study assessing the antioxidant capacity of various naphthalenone derivatives, 2(1H)-Naphthalenone demonstrated strong free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing IC50 values of 118 μg/ml and 338 μg/ml respectively, indicating its effectiveness as an antioxidant agent .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and broth microdilution techniques to ascertain Minimum Inhibitory Concentrations (MICs), further supporting its potential as a natural antimicrobial agent .

Case Study 3: Anticancer Effects

Research conducted on the cytotoxic effects of various naphthalenones highlighted that 2(1H)-Naphthalenone induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its role in cancer therapy .

Q & A

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • Mass Spectrometry (MS): Compare fragmentation patterns with reference data from the EPA/NIH Mass Spectral Database (e.g., molecular ion peak at m/z 250 for C₁₈H₁₈O and characteristic fragments like [M-CH₃]+ or [M-CO]+). Use high-resolution MS to resolve isotopic clusters and confirm the molecular formula .
  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using ¹H-¹H COSY and NOESY to identify coupling between protons in the bicyclic framework. For example, the axial methyl group at C3 (δ ~1.2 ppm) should show NOE correlations with adjacent protons in the octahydro scaffold .
  • Infrared (IR) Spectroscopy: Validate the ketone moiety via a strong C=O stretch (~1700–1750 cm⁻¹) and absence of O-H stretches to rule out enol tautomers .

Q. What chromatographic methods are suitable for analyzing this compound and its isomers?

Methodological Answer:

  • Gas Chromatography (GC): Use non-polar columns (e.g., HP-5MS or BPX-5) with temperature ramps (e.g., 80°C to 300°C at 4°C/min) to separate stereoisomers. Compare retention indices (RIs) with reported values for trans- and cis-isomers (e.g., RI = 1772–1790 for similar octahydronaphthalenones) .
  • High-Performance Liquid Chromatography (HPLC): Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10) for baseline separation .

Q. How can this compound be isolated from natural sources?

Methodological Answer:

  • Extraction: Use steam distillation or Soxhlet extraction with non-polar solvents (e.g., hexane or dichloromethane) to isolate volatile terpenoid derivatives from plant matrices (e.g., Cyperi Rhizoma). Confirm presence via GC-MS by matching spectra with reference libraries .
  • Purification: Apply silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 9:1 to 7:3) to separate the target compound from co-eluting terpenes like α-cyperone or caryophyllene oxide .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic or natural samples be resolved?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration by growing single crystals in a non-polar solvent (e.g., n-hexane) and solving the structure using Cu-Kα radiation. Compare bond angles and torsion angles with reported data for (3α,4aβ,8aα) stereochemistry .
  • Circular Dichroism (CD): Analyze Cotton effects in the 200–300 nm range to distinguish enantiomers. For example, a positive Cotton effect at 230 nm may indicate the 3α configuration .

Q. How can contradictory spectral data (e.g., overlapping GC peaks or NMR shifts) be addressed?

Methodological Answer:

  • GC×GC-TOF/MS: Use two-dimensional gas chromatography with time-of-flight MS to resolve co-eluting isomers. For instance, orthogonal separation on a polar/non-polar column set can differentiate methyl-substituted isomers .
  • Dynamic NMR: Conduct variable-temperature ¹³C NMR to detect conformational exchange broadening. For example, coalescence temperatures near −40°C may indicate hindered ring-flipping in the octahydro scaffold .

Q. What experimental designs are appropriate for assessing in vitro toxicity?

Methodological Answer:

  • Cell-Based Assays: Use HepG2 (hepatic) or HK-2 (renal) cell lines to evaluate cytotoxicity via MTT assays. Dose-response curves (0.1–100 μM) can establish IC₅₀ values, while ROS detection kits assess oxidative stress .
  • Metabolic Stability: Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to predict hepatic extraction .

Q. How can bioactivity (e.g., gastrointestinal motility enhancement) be mechanistically validated?

Methodological Answer:

  • In Vivo Models: Administer the compound (1–10 mg/kg) to rodents and measure gastric emptying via charcoal meal tests. Compare outcomes with positive controls (e.g., metoclopramide) .
  • Receptor Binding Studies: Perform competitive radioligand assays on isolated smooth muscle cells to test affinity for serotonin (5-HT₄) or motilin receptors, which regulate gut motility .

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